molecular formula C20H19ClF7NO2 B12810666 Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B12810666
M. Wt: 473.8 g/mol
InChI Key: DWCCMKXSGCKMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCMKXSGCKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction to Form Intermediate (Compound IV)

  • Reactants : 4-benzyl-2-hydroxy-morpholin-3-one and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
  • Catalysts : Boron trifluoride diethyl etherate or (R)-2-methyl-CBS-oxazaborolidine.
  • Solvents : Anhydrous acetonitrile.
  • Conditions : Stirring at temperatures ranging from -10°C to 35°C for 1 to 6 hours.
  • Procedure : The morpholinone and trifluoroacetic anhydride are mixed with acetonitrile and stirred at low temperature. Then, the chiral alcohol and catalyst are added, and the mixture is stirred to promote condensation. The reaction mixture is then worked up and crystallized to isolate compound IV, which can be used directly in the next step without further purification.
Parameter Range/Value
Temperature -10°C to 35°C
Reaction Time 1 to 6 hours
Catalyst Boron trifluoride diethyl etherate (17-30 g) or (R)-2-methyl-CBS-oxazaborolidine (2.7-5.4 g)
Solvent Anhydrous acetonitrile (70-100 g)
Molar Ratio (Morpholinone:Alcohol) 1:1 to 1:5

Grignard Reaction and Hydrogenation to Form Compound V

  • Grignard Reagent Preparation : Magnesium is reacted with p-fluorobromobenzene in tetrahydrofuran (THF) to form the Grignard reagent.
  • Reaction : Compound IV is dissolved in THF and the Grignard reagent is added dropwise at controlled temperature until completion.
  • Quenching : Methanol is added to quench the reaction.
  • Hydrogenation : Catalysts such as palladium on carbon, Raney nickel, or sodium triacetoxyborohydride are used under hydrogen atmosphere to reduce the intermediate to compound V.
  • Conditions : Reaction temperatures vary, with stirring and hydrogenation continuing until completion.
Parameter Range/Value
Magnesium 1.6 to 3 g
p-Fluorobromobenzene 16 to 32 g
THF 30 to 120 g
Methanol (quenching) 15 to 25 g
Hydrogenation Catalyst Pd/C (0.5 g), Raney Ni (0.9 g), or NaBH(OAc)3 (3 g)
Hydrogenation Conditions Hydrogen gas atmosphere, room temperature to mild heating

Acidification and Crystallization to Obtain Final Hydrochloride Salt

  • Acidification : The organic layer containing compound V is treated with aqueous hydrochloric acid (20% to 38% concentration).
  • Crystallization : The acidified solution is subjected to crystallization in an autoclave, followed by centrifugation and drying to yield the hydrochloride salt.
  • Purity and Yield : The final product typically has an HPLC purity greater than 99% with total recovery yields around 93-94% based on starting morpholinone.
Parameter Range/Value
Hydrochloric Acid Concentration 20% to 38%
Crystallization Solvent Methyl isobutyl ketone (MIBK) with sodium bicarbonate and trisodium citrate
Yield 93% to 94% (based on morpholinone)
Purity (HPLC) >99%

Research Findings and Advantages

  • The described preparation method avoids the use of expensive resolving agents and harsh conditions, making it cost-effective and scalable for industrial production.
  • The process tolerates ambient humidity and oxygen levels, simplifying operational requirements and enhancing safety.
  • The use of chiral catalysts such as (R)-2-methyl-CBS-oxazaborolidine ensures stereoselectivity in the condensation step, critical for the biological activity of the final compound.
  • The Grignard reaction combined with hydrogenation efficiently introduces the 4-fluorophenyl group and reduces intermediates without generating significant by-products.
  • The final acidification and crystallization steps yield a highly pure hydrochloride salt suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents & Catalysts Conditions Outcome
1 Condensation 4-benzyl-2-hydroxy-morpholin-3-one, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, BF3·OEt2 or CBS catalyst, TFA, acetonitrile -10°C to 35°C, 1-6 h Intermediate compound IV
2 Grignard + Hydrogenation Mg, p-fluorobromobenzene, THF, Pd/C or Raney Ni or NaBH(OAc)3, H2 gas Room temp to mild heating Reduced intermediate compound V
3 Acidification & Crystallization 37% HCl, MIBK, sodium bicarbonate, trisodium citrate Ambient, crystallization in autoclave Final hydrochloride salt, >99% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of partially or fully hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Hydrogenated derivatives of the aromatic rings.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Aprepitant is primarily known as a neurokinin-1 (NK1) receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. The hydrochloride form of this compound is crucial in:

  • Formulation Development: The compound serves as an intermediate in synthesizing Aprepitant, facilitating the creation of effective antiemetic formulations .
  • Mechanism of Action Studies: Research has focused on understanding how the compound interacts with NK1 receptors, contributing to the development of more effective therapies for chemotherapy-induced nausea .

Metabolic Studies

The compound's role as a metabolite in pharmacokinetic studies provides insights into:

  • Drug Metabolism: Understanding the metabolic pathways of Aprepitant helps in assessing its efficacy and safety profile, particularly in patients undergoing cancer treatment .
  • Biomarker Identification: Investigating the presence of this compound in biological samples can aid in developing biomarkers for monitoring therapeutic responses .

Efficacy in Chemotherapy-Induced Nausea

A clinical study evaluated the effectiveness of Aprepitant in combination with other antiemetics. Results indicated that patients receiving Aprepitant experienced significantly lower rates of nausea compared to those on standard regimens alone. The study highlighted the importance of this compound as a key player in improving patient outcomes during chemotherapy .

Safety Profile Assessment

Another research effort focused on the safety profile of Aprepitant and its intermediates, including Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. The findings suggested that while effective, careful monitoring is essential to manage potential side effects, particularly in patients with pre-existing conditions .

Mechanism of Action

The mechanism of action of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 171482-05-6 .
  • Molecular Formula: C₂₀H₁₉ClF₇NO₂.
  • Molecular Weight : 473.81 g/mol .
  • Stereochemistry : (2R,3S)-configuration for the morpholine core and (1R)-configuration for the ethoxy substituent .

Synthesis: Produced via a condensation reaction between 4-benzyl-2-hydroxy-morpholine-3-one and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, followed by Grignard reaction and hydrochlorination . Key advantages include high purity (>99%), industrial scalability, and simplified purification .

Applications :
Critical intermediate in synthesizing aprepitant , a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting . Its trifluoromethyl groups enhance metabolic stability and receptor binding affinity .

Physical Properties :

  • Appearance : White to off-white powder.
  • Melting Point : 387.9°C.
  • Optical Rotation : +76–80° .

Comparison with Structural Analogs

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Use
Target Compound 171482-05-6 C₂₀H₁₉ClF₇NO₂ Bis(trifluoromethyl)phenyl, 4-fluorophenyl 473.81 Aprepitant intermediate
(R)-3-(4-Fluorophenyl)morpholine HCl 1391469-10-5 C₁₀H₁₂ClFNO 4-Fluorophenyl 215.66 Neurological research
3-(4-Trifluoromethoxyphenyl)morpholine HCl 2694735-01-6 C₁₁H₁₃ClF₃NO₂ Trifluoromethoxyphenyl 283.67 Unspecified pharmacological studies
4-(4-Bromo-3-fluorophenyl)morpholine 279261-83-5 C₁₀H₁₁BrFNO Bromo, fluorophenyl 260.11 Chemical synthesis intermediate

Key Observations :

Trifluoromethyl vs. Trifluoromethoxy : The target compound’s bis(trifluoromethyl) groups increase lipophilicity and metabolic stability compared to the trifluoromethoxy variant (CAS 2694735-01-6), enhancing bioavailability .

Stereochemical Impact: The (2R,3S)-configuration is critical for aprepitant’s NK1 antagonism.

Halogen Substitution : Bromine in 4-(4-bromo-3-fluorophenyl)morpholine (CAS 279261-83-5) alters electronic properties, making it less suitable for receptor binding but useful in cross-coupling reactions .

Pharmacological Activity

  • Target Compound : Binds selectively to NK1 receptors (Ki < 0.1 nM), preventing substance P-mediated nausea .
  • Analog (R)-3-(4-Fluorophenyl)morpholine HCl : Lacks trifluoromethyl groups, resulting in weaker receptor affinity (Ki > 100 nM) .
  • Ethanol Derivatives: Compounds like 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl (CAS 1394820-12-2) share high structural similarity (1.00) but differ in core structure, limiting morpholine-specific activity .

Research Implications

  • Drug Design : The bis(trifluoromethyl)phenyl group is a strategic moiety for enhancing drug half-life and target engagement.
  • Stereochemistry Control : As seen in aprepitant synthesis, enantiomeric purity directly impacts therapeutic outcomes .
  • Future Directions : Exploration of hybrid structures (e.g., trifluoromethoxy-bromo combinations) could balance metabolic stability and synthetic accessibility .

Biological Activity

Chemical Identity
Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, also known by its CAS number 171482-05-6, is a compound that belongs to the class of morpholine derivatives. Its molecular formula is C20H19ClF7NO2C_{20}H_{19}ClF_7NO_2 with a molecular weight of 473.82 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is largely attributed to its structural features, particularly the presence of trifluoromethyl and fluorophenyl groups. These functional groups are known to enhance the lipophilicity and bioavailability of compounds, which can lead to improved interaction with biological targets, such as enzymes and receptors.

  • Antiviral Activity : Research indicates that morpholine derivatives exhibit antiviral properties. The compound has been explored for its efficacy against various viral strains, leveraging its heterocyclic structure to inhibit viral replication mechanisms .
  • Inhibition of Enzymatic Activity : The trifluoromethyl group is known to significantly increase the potency of inhibitors targeting enzymes like reverse transcriptase, which is crucial in the treatment of viral infections such as HIV. Studies have shown that compounds with similar structures can exhibit enhanced binding affinity and inhibitory effects on these enzymes .
  • Cytotoxicity Studies : Initial cytotoxicity assessments have indicated that this compound displays a favorable safety profile, with low toxicity levels in human cell lines. This characteristic is essential for developing therapeutic agents that minimize adverse effects while maximizing efficacy .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral activity of various morpholine derivatives, including this compound, demonstrated significant inhibition against the Measles virus (MeV) with an effective concentration (EC50) ranging from 60 nM to 200 nM depending on the specific derivative tested. The structural modifications contributed to varying degrees of activity, highlighting the importance of substituent positioning on antiviral efficacy .

Case Study 2: Enzyme Inhibition

In a comparative analysis of morpholine derivatives targeting reverse transcriptase, this compound exhibited an IC50 value significantly lower than non-fluorinated analogs, suggesting enhanced potency due to the trifluoromethyl substitution. The study concluded that such modifications could lead to new therapeutic options for resistant viral strains .

Data Tables

Property Value
CAS Number171482-05-6
Molecular FormulaC20H19ClF7NO2
Molecular Weight473.82 g/mol
Antiviral EC50 (MeV)60 nM - 200 nM
Reverse Transcriptase IC50Significantly lower than non-fluorinated analogs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives and fluorinated aromatic precursors. For example, a refluxed ethanol solution of 2,6-dimethylmorpholine hydrochloride and paraformaldehyde, adjusted to pH 1.5–2.0 with concentrated HCl, facilitates the formation of the morpholine backbone. Subsequent addition of fluorinated ketones (e.g., 4-(4-trifluoromethylphenyl)-3-buten-2-one) under prolonged reflux (12 hours) yields intermediates . Optimization involves adjusting reaction time, solvent polarity (e.g., anhydrous ethanol vs. THF), and acid catalysis (e.g., HCl concentration) to improve yield and purity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the stereochemistry of the morpholine ring and fluorophenyl groups. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) validates molecular weight and fragmentation patterns, as demonstrated in NIST reference standards . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for assessing impurities, particularly residual solvents or unreacted precursors .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate that fluorinated morpholine derivatives degrade under prolonged exposure to light or moisture. Storage at 0–6°C in amber vials with desiccants (e.g., silica gel) is advised to prevent hydrolysis of the trifluoromethyl groups or morpholine ring oxidation. Accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks can predict long-term degradation pathways .

Advanced Research Questions

Q. What stereochemical considerations are critical for ensuring bioactivity in analogs of this compound?

  • Methodological Answer : The compound’s (2R,3S) and (2S,3R) enantiomers exhibit distinct pharmacodynamic profiles due to spatial orientation of the trifluoromethylphenyl and fluorophenyl groups. Chiral chromatography (e.g., Chiralpak IC column) or asymmetric synthesis using enantiopure catalysts (e.g., BINOL-derived ligands) can isolate active stereoisomers. Computational modeling (DFT or MD simulations) predicts binding affinity to targets like NK1 receptors, as seen in aprepitant analogs .

Q. How can researchers resolve contradictions in reactivity data between fluorinated aryl groups and morpholine derivatives?

  • Methodological Answer : Discrepancies in reactivity often arise from electron-withdrawing effects of trifluoromethyl groups vs. electron-donating morpholine oxygen. Controlled experiments comparing reaction rates under inert (N₂) vs. oxidative (O₂) atmospheres, paired with Hammett substituent constants (σ values), clarify electronic influences. For example, fluorophenyl groups may deactivate the morpholine nitrogen, requiring stronger acids (e.g., H2SO4 vs. HCl) for protonation .

Q. What advanced spectroscopic methods are suitable for studying surface adsorption or interfacial interactions of this compound?

  • Methodological Answer : Microspectroscopic imaging techniques, such as time-of-flight secondary ion mass spectrometry (ToF-SIMS) or grazing-incidence X-ray diffraction (GIXD), analyze adsorption behavior on silica or polymer surfaces. These methods reveal molecular orientation and aggregation states, critical for drug delivery or environmental fate studies .

Q. How can researchers address low yields in cross-coupling reactions involving the trifluoromethylphenyl group?

  • Methodological Answer : Low yields often stem from steric hindrance or poor solubility of fluorinated intermediates. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) enhances reactivity. Alternatively, microwave-assisted synthesis reduces reaction time and improves homogeneity, as demonstrated in aryl ether formation .

Q. What degradation pathways are observed under accelerated stability conditions, and how can they be mitigated?

  • Methodological Answer : Degradation products include hydrolyzed morpholine rings (via acid-catalyzed cleavage) and defluorinated byproducts. LC-MS/MS identifies major degradation markers, while formulation additives (e.g., cyclodextrins) stabilize the compound by encapsulating hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.